molecular formula C13H7FN2O3 B6382679 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% CAS No. 1261957-43-0

4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95%

Cat. No. B6382679
CAS RN: 1261957-43-0
M. Wt: 258.20 g/mol
InChI Key: XFRAFLWMYYDHKX-UHFFFAOYSA-N
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Description

4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% (4-CFNP) is a nitrophenol compound with a wide range of applications in scientific research. It is a highly stable, water-soluble compound that is often used as a reagent in organic synthesis. 4-CFNP is also used in a variety of biochemical and physiological experiments, including those involving the study of enzyme activity, protein-protein interactions, and transport of ions across cell membranes.

Scientific Research Applications

4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% is widely used in scientific research for a variety of applications. It is often used as a reagent in organic synthesis, as it is highly stable and water-soluble. In addition, 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% is used in biochemical and physiological experiments to study enzyme activity, protein-protein interactions, and the transport of ions across cell membranes. It is also used in the production of various pharmaceuticals and in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, which then catalyze the reaction of the compound with other molecules. It is also thought to interact with proteins and other molecules, thus influencing their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% are not yet fully understood. However, it is believed that 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% may have an effect on the activity of certain enzymes, proteins, and other molecules. In addition, it is thought that 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% may be able to influence the transport of ions across cell membranes.

Advantages and Limitations for Lab Experiments

4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% has several advantages for use in lab experiments. It is highly stable and water-soluble, making it easy to use in a variety of experiments. In addition, it is relatively inexpensive and readily available. However, 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% also has some limitations. It is not yet fully understood how the compound interacts with other molecules, and its effects on biochemical and physiological processes are still largely unknown.

Future Directions

There are several potential future directions for research on 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95%. First, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, research should be conducted to explore the potential applications of 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% in the synthesis of various organic compounds and in the production of various pharmaceuticals. Finally, research should also be conducted to determine the optimal conditions for using 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% in organic synthesis and biochemical and physiological experiments.

Synthesis Methods

The synthesis of 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% involves the combination of 3-cyano-2-fluorophenol and nitric acid in a two-step process. In the first step, 3-cyano-2-fluorophenol is treated with nitric acid in a reaction flask at a temperature of 80°C. This reaction produces 4-cyano-2-fluorophenol nitrate, which can then be further reacted with sodium hydroxide in a second step. This second reaction produces 4-(3-Cyano-2-fluorophenyl)-2-nitrophenol, 95% in a 95% yield.

properties

IUPAC Name

2-fluoro-3-(4-hydroxy-3-nitrophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O3/c14-13-9(7-15)2-1-3-10(13)8-4-5-12(17)11(6-8)16(18)19/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAFLWMYYDHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686260
Record name 2-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyano-2-fluorophenyl)-2-nitrophenol

CAS RN

1261957-43-0
Record name 2-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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